

An In-depth Technical Guide to 2-Fluoro-5-propoxyphenylboronic Acid

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Compound of Interest

Compound Name: 2-Fluoro-5-propoxyphenylboronic acid

Cat. No.: B1340012

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CAS Number: 863248-36-6

This technical guide provides a comprehensive overview of **2-Fluoro-5-propoxyphenylboronic acid**, a valuable building block for researchers, scientists, and professionals in drug development and synthetic organic chemistry.

Chemical Identity and Properties

2-Fluoro-5-propoxyphenylboronic acid is a substituted phenylboronic acid that serves as a key intermediate in various chemical syntheses, most notably in palladium-catalyzed cross-coupling reactions.^[1] The presence of a fluorine atom and a propoxy group on the phenyl ring can impart unique electronic and steric properties to target molecules, potentially enhancing their biological activity and pharmacokinetic profiles.^{[2][3]}

Table 1: Physicochemical Properties of **2-Fluoro-5-propoxyphenylboronic acid**

Property	Value	Source
CAS Number	863248-36-6	[1] [4]
IUPAC Name	(2-Fluoro-5-propoxyphenyl)boronic acid	[1] [4]
Molecular Formula	C ₉ H ₁₂ BFO ₃	[4]
Molecular Weight	198.00 g/mol	Calculated
Appearance	White to off-white solid (Predicted)	General knowledge of phenylboronic acids
Purity	Typically >95%	[1]
Storage	Store in a cool, dry place under an inert atmosphere.	General laboratory practice

Table 2: Spectroscopic and Analytical Data

Technique	Data	Source/Note
¹ H NMR	Data not publicly available. Predicted shifts would show aromatic protons, protons of the propoxy group, and a broad singlet for the boronic acid hydroxyls.	Supplier data available upon request. [1]
¹³ C NMR	Data not publicly available.	Supplier data available upon request. [1]
Mass Spectrometry (MS)	Data not publicly available. Expected [M-H] ⁻ or [M+H] ⁺ ions.	Supplier data available upon request. [1]
High-Performance Liquid Chromatography (HPLC)	Used for purity analysis.	[1]
Liquid Chromatography-Mass Spectrometry (LC-MS)	Used for characterization and purity assessment.	[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and application of **2-Fluoro-5-propoxyphenylboronic acid** are not readily available in public literature. However, based on established methods for the synthesis of analogous fluorinated phenylboronic acids, a plausible synthetic route and a general protocol for its application in Suzuki-Miyaura coupling are provided below.^{[5][6][7]}

Proposed Synthesis of 2-Fluoro-5-propoxyphenylboronic acid

The synthesis of **2-Fluoro-5-propoxyphenylboronic acid** can be envisioned starting from a readily available precursor, such as 1-bromo-2-fluoro-5-propoxybenzene. The general approach involves a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.^{[5][6]}

Step-by-step Protocol:

- **Lithiation:** Dissolve 1-bromo-2-fluoro-5-propoxybenzene (1.0 eq) in an anhydrous, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to a low temperature (typically -78 °C).
- Slowly add a solution of n-butyllithium (1.1 eq) in hexanes to the cooled solution, maintaining the low temperature. Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.
- **Borylation:** To the resulting aryllithium species, add a trialkyl borate, such as triisopropyl borate or trimethyl borate (1.2-1.5 eq), dropwise at -78 °C.
- **Hydrolysis:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by adding an aqueous acid solution (e.g., 1 M HCl or H₂SO₄).
- **Work-up and Purification:** Vigorously stir the biphasic mixture for several hours to ensure complete hydrolysis of the borate ester. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under

reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to yield **2-Fluoro-5-propoxyphenylboronic acid**.



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Caption: Proposed synthetic workflow for **2-Fluoro-5-propoxyphenylboronic acid**.

General Protocol for Suzuki-Miyaura Cross-Coupling

2-Fluoro-5-propoxyphenylboronic acid is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds.[8][9] The following is a general protocol that can be adapted for specific substrates.

Materials:

- **2-Fluoro-5-propoxyphenylboronic acid** (1.2-1.5 eq)
- Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$) (1-5 mol%)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4) (2-3 eq)
- Anhydrous solvent (e.g., dioxane, toluene, DMF)
- Water (often used as a co-solvent)

Procedure:

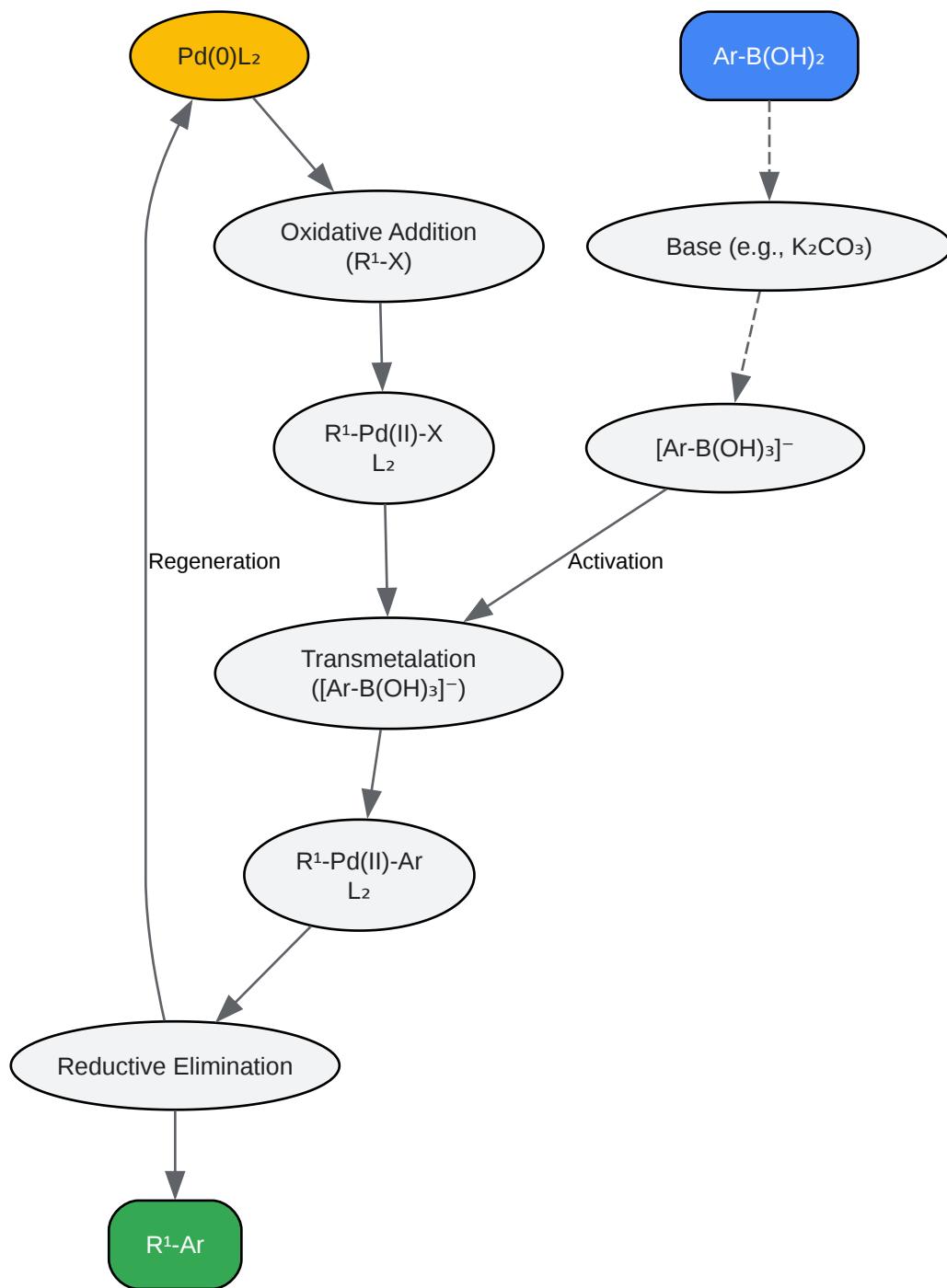
- To a reaction vessel, add the aryl halide, **2-Fluoro-5-propoxyphenylboronic acid**, palladium catalyst, and base.
- Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) several times.
- Add the degassed solvent(s) via syringe.

- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC, GC, or LC-MS).
- Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
- Separate the layers and extract the aqueous phase with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.

Applications in Research and Development

Phenylboronic acids, particularly those containing fluorine, are of significant interest in medicinal chemistry and materials science.[\[2\]](#)[\[3\]](#)

- Drug Discovery: The incorporation of the 2-fluoro-5-propoxyphenyl moiety into a molecule can modulate its lipophilicity, metabolic stability, and binding affinity to biological targets.[\[2\]](#)[\[10\]](#) Fluorine substitution is a common strategy to enhance the pharmacokinetic properties of drug candidates.[\[3\]](#)
- Organic Synthesis: This compound is a versatile building block for creating complex organic molecules through Suzuki-Miyaura coupling and other transition metal-catalyzed reactions.[\[8\]](#)[\[9\]](#) This allows for the construction of diverse chemical libraries for high-throughput screening.

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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

2-Fluoro-5-propoxyphenylboronic acid should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

[1]

Conclusion

2-Fluoro-5-propoxyphenylboronic acid is a valuable and versatile reagent in synthetic organic chemistry with significant potential in drug discovery and materials science. While detailed experimental data is not widely published, its synthesis and applications can be reliably predicted based on well-established chemical principles for analogous compounds. This guide provides a foundational understanding for researchers and developers working with this and related fluorinated phenylboronic acids.

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